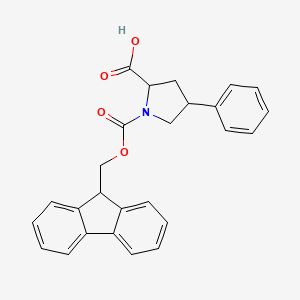
Rimexolone; (11b,16a,17b)-11-Hydroxy-16,17-dimethyl-17-(1-oxopropyl)androsta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rimexolone is a glucocorticoid steroid primarily used to treat inflammation in the eye. It is marketed as a 1% eye drop suspension under the trade name Vexol. Rimexolone is known for its anti-inflammatory properties and is used to treat conditions such as postoperative inflammation, anterior uveitis, conjunctivitis, and keratitis .
Vorbereitungsmethoden
Rimexolone is synthesized through a multi-step process starting from prednisoloneThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Analyse Chemischer Reaktionen
Rimexolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated and methylated derivatives of rimexolone .
Wissenschaftliche Forschungsanwendungen
Rimexolone has a wide range of scientific research applications. In medicine, it is used to treat inflammatory conditions of the eye. In biology, it is used to study the effects of glucocorticoids on cellular processes. In chemistry, rimexolone serves as a model compound for studying steroid synthesis and reactivity.
Wirkmechanismus
Rimexolone exerts its effects by acting as an agonist of the glucocorticoid receptor. Upon binding to the receptor, it modulates gene transcription, leading to the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. This results in the suppression of the inflammatory response, reducing symptoms such as edema, capillary dilation, and leukocyte migration .
Vergleich Mit ähnlichen Verbindungen
Rimexolone is similar to other glucocorticoids such as prednisolone and dexamethasone. it has unique structural features, including the presence of methyl groups at the C16 and C17 positions and a propionyl group at the C17 position. These modifications enhance its anti-inflammatory activity and reduce its mineralocorticoid activity compared to other glucocorticoids .
Similar Compounds::- Prednisolone
- Dexamethasone
- Cortisol
- Fludrocortisone
Rimexolone’s unique structural features and its specific receptor interactions make it a valuable compound in both clinical and research settings.
Eigenschaften
Molekularformel |
C24H34O3 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3 |
InChI-Schlüssel |
QTTRZHGPGKRAFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole](/img/structure/B13388293.png)
![17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13388297.png)
![iron;1,2,3,4,5-pentamethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B13388302.png)

![2-[2-(3,5-Dimethoxy-4-oxidanyl-phenyl)-3-[6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-7-oxidanyl-chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride](/img/structure/B13388311.png)

![[(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl Isobutyrate](/img/structure/B13388325.png)



![Phlogopite (Mg3K[AlF(OH)O(SiO3)3])](/img/structure/B13388359.png)

